3,4-Dichloro-5-(2-chloroethoxy)pyridazine
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Overview
Description
3,4-Dichloro-5-(2-chloroethoxy)pyridazine is a pyridazine derivative with the molecular formula C6H5Cl3N2O and a molecular weight of 227.5 g/mol . This compound is known for its high purity (minimum 95%) and unique chemical properties, including a boiling point of 304.88°C and a melting point of 62.14°C . It is utilized in various chemical applications due to its stability and reactivity.
Preparation Methods
The synthesis of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2-chloroethanol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Dichloro-5-(2-chloroethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-5-(2-chloroethoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-Dichloro-5-(2-chloroethoxy)pyridazine can be compared with other pyridazine derivatives, such as pyridazinone and pyrimidine. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties . For example:
Properties
CAS No. |
1346698-27-8 |
---|---|
Molecular Formula |
C6H5Cl3N2O |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
3,4-dichloro-5-(2-chloroethoxy)pyridazine |
InChI |
InChI=1S/C6H5Cl3N2O/c7-1-2-12-4-3-10-11-6(9)5(4)8/h3H,1-2H2 |
InChI Key |
DBDQKGYBBMLBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)Cl)OCCCl |
Origin of Product |
United States |
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